1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a unique combination of thiophene and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and naphthalene derivatives, followed by a series of functional group transformations and coupling reactions.
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Step 1: Synthesis of 5-(Hydroxy(thiophen-3-yl)methyl)thiophene
Reagents: Thiophene-3-carbaldehyde, Grignard reagent (e.g., phenylmagnesium bromide), and a suitable solvent (e.g., THF).
Conditions: The reaction is carried out under an inert atmosphere at low temperatures.
Product: 5-(Hydroxy(thiophen-3-yl)methyl)thiophene.
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Step 2: Coupling with Naphthalene Derivative
Reagents: 1-naphthylmethylamine, coupling agent (e.g., EDCI), and a suitable solvent (e.g., dichloromethane).
Conditions: The reaction is carried out at room temperature with stirring.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reagents: Oxidizing agents such as PCC or Jones reagent.
Conditions: Typically carried out at room temperature.
Products: Corresponding ketone or aldehyde derivatives.
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Reduction: : The compound can be reduced to form alcohols or amines.
Reagents: Reducing agents such as LiAlH4 or NaBH4.
Conditions: Typically carried out at low temperatures.
Products: Corresponding alcohol or amine derivatives.
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Substitution: : The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Electrophiles or nucleophiles such as halogens or amines.
Conditions: Varies depending on the reagents used.
Products: Substituted thiophene derivatives.
Scientific Research Applications
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene group.
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(pyridin-1-ylmethyl)urea: Similar structure but with a pyridine group instead of a naphthalene group.
Uniqueness
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of both thiophene and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-21(17-10-11-27-14-17)20-9-8-18(28-20)13-24-22(26)23-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,14,21,25H,12-13H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDKVCCPBANIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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